molecular formula C20H18F3N3O2S B2574431 N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide CAS No. 897455-22-0

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2574431
CAS No.: 897455-22-0
M. Wt: 421.44
InChI Key: DAZNNBXBBIPEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((5-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide is a complex synthetic compound designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates several pharmacologically significant motifs, including a 1H-imidazole ring known for its diverse biochemical interactions and a benzamide scaffold recognized in therapeutic agents . The inclusion of a thioether linkage enhances the molecule's stability, while the electron-withdrawing trifluoromethyl group is a common strategy in drug design to improve lipophilicity and metabolic stability . This compound is of particular interest in oncology research. Structurally similar benzamide derivatives have demonstrated potent biological activities, functioning as inhibitors for critical targets such as growth factors, specific enzymes, and kinases . For instance, related compounds have shown promising antitumor activity by inhibiting proliferation and inducing apoptosis in various cancer cell lines, such as human glioblastoma (U251) . Furthermore, the imidazole ring is a key feature in compounds investigated as kinesin spindle protein (KSP) inhibitors for the treatment of cancer . Beyond oncology, the structural features of this compound also suggest potential for antimicrobial research, as analogs have exhibited significant activity against bacterial strains like Staphylococcus aureus . For research purposes only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-28-16-7-5-13(6-8-16)17-12-25-19(26-17)29-10-9-24-18(27)14-3-2-4-15(11-14)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZNNBXBBIPEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Structural Overview

The compound features several key structural components:

  • Imidazole Ring : Known for its biological significance, often found in various pharmacologically active compounds.
  • Thioether Linkage : This functional group may enhance the compound's reactivity and biological interactions.
  • Trifluoromethyl Group : This moiety can influence the lipophilicity and electronic properties of the molecule, potentially affecting its biological activity.

Antimicrobial and Antifungal Properties

Preliminary studies indicate that this compound exhibits antimicrobial and antifungal activities. These activities are likely due to the inhibition of specific enzymes or receptors involved in microbial metabolism. The presence of the imidazole moiety is particularly significant as it is commonly associated with antimicrobial agents.

Anticancer Potential

Research has suggested that this compound may possess anticancer properties. The structural features, including the methoxy group on the phenyl ring and the imidazole structure, contribute to its potential as an anticancer agent. Studies have shown that compounds with similar structures can interact with various cancer-related biological targets, such as:

  • Thymidylate Synthase
  • Histone Deacetylases (HDAC)
  • Topoisomerases

These interactions can lead to apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapies.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting normal function and leading to cell death.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • The methoxy group enhances binding affinity to certain molecular targets compared to analogs without this substitution.
  • The trifluoromethyl group increases lipophilicity, potentially improving bioavailability and cellular uptake.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

StudyCompoundBiological ActivityFindings
1Imidazole DerivativeAnticancerIC50 values showed significant cytotoxicity against various cancer cell lines
2Thiazole-based CompoundAntimicrobialExhibited strong inhibition against bacterial strains
3Benzimidazole DerivativeAntitumorEffective against HDAC targets, leading to increased apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Trifluoromethyl Groups

The trifluoromethyl (CF₃) group is a common substituent in bioactive molecules due to its electron-withdrawing properties and metabolic stability. Key analogs include:

  • OT4 (3-(hydroxyamino)-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide): Features a hydroxyamino group and a phenylethyl substituent. The CF₃ group enhances binding to targets like pantothenate kinase (MtPanK) .
  • ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide): Combines a chloro-benzamide core with a triazole-thioether linker and fluorophenoxy group. The thioether linkage, similar to the target compound, may improve solubility and binding kinetics .

Key Differences :

  • OT4 lacks a heterocyclic ring but includes a hydroxyamino group, which may confer distinct reactivity.
Thioether-Linked Heterocyclic Benzamides

Thioether bridges are critical for modulating molecular flexibility and target engagement. Relevant examples include:

  • Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) : Contains a thiadiazole ring and acetylpyridinyl group. IR data (C=O at 1679 cm⁻¹) confirm the benzamide scaffold, while a high melting point (290°C) suggests strong intermolecular interactions .
  • Compounds (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide): Feature thiazole-thioether linkers and trifluoromethylpyridinyl groups. These structures highlight the pharmacological versatility of thioether-linked benzamides in antiviral or anticancer contexts .

Comparison Table :

Compound Core Structure Substituents Melting Point (°C) IR C=O (cm⁻¹) Yield (%)
Target Compound Benzamide + Imidazole 4-MeO-Ph, CF₃, thioethyl linker Not reported Not reported Not reported
8a Benzamide + Thiadiazole Acetylpyridinyl, phenyl 290 1679, 1605 80
ZVT Benzamide + Triazole Cl, F, thioethyl linker Not reported Not reported Not reported
Compound Benzamide + Thiazole CF₃-pyridinyl, methylthiazolyl Not reported Not reported Not reported

Structural Insights :

  • The 4-methoxyphenyl group in the target compound could improve lipophilicity compared to halogenated analogs like ZVT.
Imidazole-Containing Analogs

Imidazole rings are prevalent in drug design due to their hydrogen-bonding and metal-chelating capabilities. Notable examples:

  • Compound 9e (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide): Shares a 4-methoxyphenyl-thiazole motif with the target compound. Docking studies suggest aryl substitutions enhance binding to hydrophobic pockets .
  • Compound ((2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide) : Confirmed by X-ray crystallography to adopt an (E)-configuration, emphasizing the role of imidazole in stabilizing molecular geometry .

Key Contrasts :

  • The target compound’s imidazole is directly linked via a thioether, whereas 9e uses a triazole-acetamide spacer.
  • ’s hydrazinecarboxamide group introduces additional hydrogen-bonding sites absent in the target.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.